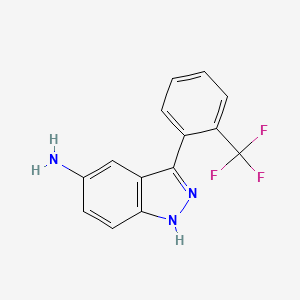

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Description

Properties

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N3/c15-14(16,17)11-4-2-1-3-9(11)13-10-7-8(18)5-6-12(10)19-20-13/h1-7H,18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARMXCNDLIKCMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC3=C2C=C(C=C3)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70653486 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175843-03-4 | |

| Record name | 3-[2-(Trifluoromethyl)phenyl]-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70653486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine

An In-Depth Technical Guide to the Synthesis of 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine

Executive Summary: This guide provides a comprehensive, scientifically grounded methodology for the , a molecule of significant interest in medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1] This document outlines a robust and reproducible three-step synthetic pathway, designed for researchers, chemists, and professionals in drug development. The synthesis leverages a strategically planned sequence of iodination, palladium-catalyzed Suzuki-Miyaura cross-coupling, and nitro group reduction. Each step is detailed with expert rationale, step-by-step protocols, and troubleshooting insights to ensure successful execution.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a bicyclic aromatic heterocycle that is isosteric to indole. This structural feature allows indazole-containing compounds to act as effective modulators of various biological targets, including protein kinases, which are crucial in cancer and inflammatory disease pathways.[2][3] The specific target molecule, this compound, combines three key pharmacophoric elements: the indazole nucleus for target interaction, a C3-aryl substituent for tuning selectivity and potency, and a C5-amine group which serves as a versatile handle for further chemical elaboration. The trifluoromethyl group on the phenyl ring is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and binding affinity.

Retrosynthetic Analysis and Strategic Approach

A convergent synthetic strategy is the most logical and efficient approach for constructing the target molecule. The core transformation is the formation of the C3-aryl bond on the indazole ring. The Suzuki-Miyaura cross-coupling reaction is an exceptionally reliable and high-yielding method for this purpose, offering broad functional group tolerance.[4][5][6]

Our retrosynthetic analysis deconstructs the target molecule as follows:

-

The final amine functionality at the C5 position can be derived from the reduction of a nitro group, a standard and high-yielding transformation in organic synthesis.[7][8]

-

The C3-aryl bond can be formed via a Suzuki coupling between a C3-halogenated indazole and the corresponding arylboronic acid.[4][9] A 3-iodo-indazole is an ideal precursor due to its high reactivity in palladium-catalyzed reactions.

-

This leads to three key building blocks: 5-nitro-1H-indazole, iodine, and (2-(trifluoromethyl)phenyl)boronic acid.

Caption: Retrosynthetic pathway for the target molecule.

Detailed Synthetic Protocol

This section provides a step-by-step guide for the synthesis, including materials, reaction conditions, and purification methods.

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 5-Nitro-1H-indazole | ≥98% | Commercially Available |

| Iodine (I₂) | Reagent Grade | Commercially Available |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| (2-(Trifluoromethyl)phenyl)boronic acid | ≥97% | Commercially Available |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst Grade | Commercially Available |

| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | ≥98% | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Methanol (MeOH) | ACS Grade | Commercially Available |

| Hydrochloric Acid (HCl) | Concentrated, 37% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Laboratory Prepared |

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and equipment for column chromatography.

Step A: Synthesis of 3-Iodo-5-nitro-1H-indazole

Rationale: This step introduces the iodine atom at the C3 position, which is the reactive site for the subsequent Suzuki coupling. The direct iodination of the indazole ring is a well-established procedure.[10] Potassium carbonate is used as a base to deprotonate the indazole N-H, increasing the nucleophilicity of the ring system for electrophilic attack by iodine.

Procedure:

-

To a solution of 5-nitro-1H-indazole (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (2.0 eq).

-

Stir the resulting suspension at room temperature for 20 minutes.

-

Add a solution of iodine (1.5 eq) in DMF dropwise over 1 hour. The reaction is exothermic and the temperature should be maintained below 35 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water.

-

Filter the resulting precipitate, wash thoroughly with water and then with a small amount of cold methanol to remove residual iodine.

-

Dry the solid product under vacuum to yield 3-iodo-5-nitro-1H-indazole as a pale yellow solid.

Step B: Suzuki-Miyaura Coupling

Rationale: This is the key C-C bond-forming step. A palladium(0) catalyst, generated in situ from the Pd(II) precatalyst, facilitates the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to couple the 3-iodo-indazole with the arylboronic acid.[6][11] A base is required to activate the boronic acid for the transmetalation step.

Procedure:

-

In a round-bottom flask, combine 3-iodo-5-nitro-1H-indazole (1.0 eq), (2-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) to the flask.

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, or until TLC indicates the consumption of the starting material.

-

Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole.

Step C: Reduction to this compound

Rationale: The final step is the reduction of the electron-withdrawing nitro group to the desired amine. Stannous chloride in an acidic medium (or an alcohol solvent which generates HCl in situ) is a classic and effective method for this transformation, particularly for substrates that may be sensitive to catalytic hydrogenation.[7]

Procedure:

-

Suspend 5-nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole (1.0 eq) in ethanol or methanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the alcohol.

-

Add water and basify the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Process Visualization and Data Summary

Caption: Overall synthetic workflow.

| Step | Product | Typical Yield | Purity (Post-Purification) | Key Analytical Data |

| A | 3-Iodo-5-nitro-1H-indazole | 75-85% | >95% | ¹H NMR, LC-MS |

| B | 5-Nitro-3-(2-(trifluoromethyl)phenyl)-1H-indazole | 60-75% | >98% | ¹H NMR, ¹⁹F NMR, LC-MS |

| C | This compound | 80-90% | >98% | ¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS |

Safety and Troubleshooting

-

Safety: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. DMF is a skin irritant and should be handled with care. Palladium catalysts are toxic and should not be inhaled.

-

Troubleshooting:

-

Low Yield in Step A: Ensure all reagents are anhydrous, as water can interfere with the reaction. Check the quality of the potassium carbonate.

-

Incomplete Suzuki Coupling (Step B): The palladium catalyst can be sensitive to air. Ensure the reaction is run under an inert atmosphere. If the reaction stalls, a small additional portion of the catalyst can be added.

-

Difficult Purification in Step C: The tin salts formed during the reduction can sometimes complicate extraction. Ensure the aqueous layer is made sufficiently basic (pH 8-9) to precipitate tin hydroxides, which can then be filtered off before extraction if necessary.

-

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound. By employing a robust iodination, a high-yield Suzuki-Miyaura coupling, and an efficient nitro reduction, this guide equips researchers with a practical method to access this valuable molecular scaffold for applications in drug discovery and medicinal chemistry.

References

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). Google Scholar.

- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.).

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.). Google Scholar.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).

- Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling. (2014). RSC Advances.

- Migliorini, A., Oliviero, C., Gasperi, T., & Loreto, M. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(9), 10471-10481.

- STUDIES ON THE REDUCTION OF THE NITRO GROUP IN 4-NITROINDAZOLES BY ANHYDROUS SnCl2 IN DIFFER. (n.d.). Taylor & Francis.

- (PDF) ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (n.d.).

- Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. (1999). Semantic Scholar.

- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024).

- Methods for preparing indazole compounds. (2006).

- 5-nitroindazole. (n.d.). Organic Syntheses Procedure.

- Suzuki cross-coupling reaction. (2020). YouTube.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 3-aryl-1 H -indazoles via iridium-catalysed C–H borylation and Suzuki–Miyaura coupling - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04235B [pubs.rsc.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine: Properties, Synthesis, and Therapeutic Potential

Executive Summary: This document provides a comprehensive technical overview of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. By integrating an indazole core, a key pharmacophore in numerous approved drugs, with a strategically positioned trifluoromethylphenyl moiety, this molecule presents a promising scaffold for developing novel therapeutics.[1][2] This guide details its predicted physicochemical properties, outlines a robust synthetic pathway with detailed protocols, and explores its potential biological activities, particularly as a kinase inhibitor and an antiproliferative agent. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge required to leverage this compound in their research endeavors.

Introduction: A Scaffold of Therapeutic Significance

The indazole ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][3] Its unique bicyclic aromatic structure allows it to participate in various non-covalent interactions with biological targets, most notably through hydrogen bonding via its pyrazole-like nitrogen atoms. The incorporation of an amine group at the 5-position provides a crucial chemical handle for further structural modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles.

The strategic placement of a 2-(trifluoromethyl)phenyl group at the 3-position is a deliberate design choice rooted in modern medicinal chemistry principles. The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] The combination of these three structural motifs—the indazole core, the 5-amino group, and the trifluoromethylphenyl substituent—positions this compound as a high-potential building block for the development of next-generation therapeutics.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not publicly available, its properties can be reliably predicted based on its constituent parts and data from closely related analogs.

Structural and Chemical Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₄H₁₀F₃N₃

-

Canonical SMILES: C1=CC=C(C(=C1)C2=NN=C3C2=CC(=C(C=3))N)C(F)(F)F

-

InChI Key: Inferred from structure; specific key not cataloged.

Predicted and Inferred Properties

The following table summarizes key physicochemical properties. These values are a combination of computational predictions and empirical data from analogous compounds like 1H-indazol-5-amine.[4]

| Property | Value | Source / Rationale |

| Molecular Weight | 277.25 g/mol | Calculated from Molecular Formula |

| Predicted XLogP3 | 3.8 - 4.2 | Computational Prediction (Increased lipophilicity due to CF₃-phenyl group) |

| Hydrogen Bond Donors | 2 | (Amine -NH₂ and Indazole -NH)[4] |

| Hydrogen Bond Acceptors | 3 | (Indazole Nitrogens, Fluorines)[4] |

| Predicted pKa | Acidic (Indazole N-H): ~13-14; Basic (Amine): ~4-5 | Inferred from 1H-Indazol-5-amine[4] |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Methanol | Expected for a poly-aromatic, fluorinated compound |

| Stability & Storage | Stable under standard conditions. Store in a cool, dry, dark place under an inert atmosphere. | Recommended for amine-containing heterocyclic compounds.[5] |

Synthesis and Analytical Characterization

A robust and scalable synthesis of this compound can be achieved via a two-step process involving a cyclization to form the indazole core, followed by a palladium-catalyzed cross-coupling reaction. This approach offers high yields and modularity.

Proposed Synthetic Workflow

The logical synthetic pathway begins with the formation of a halogenated indazole intermediate, which then undergoes a Suzuki-Miyaura coupling to introduce the trifluoromethylphenyl moiety.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine (Intermediate)

This protocol is adapted from established methods for synthesizing substituted 3-aminoindazoles.[6] The cyclization of an ortho-fluorobenzonitrile with hydrazine is a highly efficient and common strategy.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-bromo-2-fluorobenzonitrile (10.0 g, 50 mmol).

-

Reaction Initiation: Add ethanol (100 mL) to dissolve the starting material, followed by the slow addition of hydrazine hydrate (80% solution, 15.6 g, 250 mmol). Causality: A significant excess of hydrazine hydrate is used to drive the reaction to completion and act as a solvent. Ethanol serves as a co-solvent to ensure homogeneity.

-

Cyclization: Heat the reaction mixture to reflux (approx. 80-90°C) for 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Drying: Dry the resulting white to off-white solid under vacuum to yield 5-bromo-1H-indazol-3-amine. The yield is typically high (>90%).

Protocol 2: Suzuki-Miyaura Coupling to Yield Final Product

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and boronic acids.

-

Inert Atmosphere: To an oven-dried 250 mL Schlenk flask, add 5-bromo-1H-indazol-3-amine (5.3 g, 25 mmol), 2-(trifluoromethyl)phenylboronic acid (5.7 g, 30 mmol), and cesium carbonate (Cs₂CO₃, 16.3 g, 50 mmol). Causality: Cesium carbonate is a mild yet effective base crucial for the transmetalation step of the catalytic cycle.[6] An excess of the boronic acid is used to ensure complete consumption of the bromo-indazole.

-

Catalyst and Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (578 mg, 0.5 mmol, 2 mol%). Add a degassed solvent mixture of 1,4-dioxane (100 mL) and water (25 mL).

-

Reaction: Heat the mixture to 90°C and stir vigorously for 12-16 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on both the indazole and phenyl rings. The amine (-NH₂) and indazole (-NH) protons will appear as broad singlets.

-

¹³C NMR: Will show distinct signals for the aromatic carbons and a characteristic quartet for the carbon of the CF₃ group due to C-F coupling.

-

¹⁹F NMR: A strong singlet around -60 to -65 ppm is the definitive signal for the CF₃ group.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 278.09.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically showing a single major peak (>95%) under appropriate conditions (e.g., C18 column, water/acetonitrile mobile phase).

Biological Activity and Therapeutic Potential

The structural features of this compound make it a compelling candidate for screening in several therapeutic areas, particularly oncology.

Kinase Inhibition

The 1H-indazol-3-amine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[1][7] The N1 and N2 atoms of the indazole ring can form critical hydrogen bonds with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors. The 5-amino group can be a key interaction point or serve as a vector for adding substituents that probe deeper into the binding pocket or extend towards the solvent-exposed region to improve solubility and selectivity.

Fibroblast Growth Factor Receptor (FGFR) is a particularly relevant target, as several potent FGFR inhibitors are based on the indazole scaffold.[7] Aberrant FGFR signaling is a known driver in various cancers.

Caption: Potential mechanism of action as an FGFR inhibitor.

Antiproliferative and Cytotoxic Activity

Derivatives of 3-amino-1H-indazole have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[3][8] Studies on related compounds showed they can induce a block in the G0-G1 phase of the cell cycle.[3][8] It is plausible that this compound, either directly or as a synthetic precursor, could lead to compounds with potent cytostatic or cytotoxic effects, making it a valuable starting point for anticancer drug discovery programs.

TRP Channel Modulation

Interestingly, a constitutional isomer, 5-(2-(trifluoromethyl)phenyl)indazole, was identified as a potent antagonist of the Transient Receptor Potential A1 (TRPA1) ion channel. TRPA1 is a target for developing novel analgesics for inflammatory pain. While the substitution pattern is different, this finding suggests that the (trifluoromethyl)phenyl-indazole scaffold has the potential to modulate ion channels, opening an additional avenue of research in pain and inflammation.

Conclusion and Future Directions

This compound is a meticulously designed molecule that embodies key principles of modern medicinal chemistry. It combines a biologically validated indazole core with functional groups that enhance its drug-like properties and provide vectors for further chemical exploration. The synthetic route is straightforward and high-yielding, making the compound readily accessible for research purposes.

Future work should focus on:

-

Empirical Validation: Synthesizing the compound and fully characterizing its physicochemical properties to confirm predicted values.

-

Biological Screening: Evaluating its inhibitory activity against a broad panel of kinases, with a particular focus on the FGFR family.

-

SAR Studies: Utilizing the 5-amino group as a point of diversification to synthesize a library of derivatives and build a comprehensive structure-activity relationship profile.

-

Pharmacokinetic Profiling: Assessing the metabolic stability and cell permeability of the most promising derivatives to guide further optimization toward a clinical candidate.

This technical guide establishes this compound as a high-value scaffold, providing a solid foundation for its application in advanced drug discovery and development.

References

- Vertex AI Search. (n.d.). Supporting Information - AWS.

-

PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved January 20, 2026, from [Link]

-

PubMed. (2014, June 26). Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-[7-Trifluoromethyl-5-(2-trifluoromethyl-phenyl)-1H-benzimidazol-2-yl]-1-oxa-2-aza-spiro[4.5]dec-2-ene. Retrieved January 20, 2026, from [Link]

-

PubChem. (n.d.). 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-amine. Retrieved January 20, 2026, from [Link]

-

ResearchGate. (2010). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Retrieved January 20, 2026, from [Link]

- Google Patents. (n.d.). CA2833394C - Processes for the synthesis of 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine and its intermediates.

-

MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information (PMC). (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved January 20, 2026, from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 20, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved January 20, 2026, from [Link]

-

PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 20, 2026, from [Link]

-

Lead Sciences. (n.d.). 5-(Trifluoromethyl)-1H-indazol-3-amine. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information (PMC). (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved January 20, 2026, from [Link]

-

National Center for Biotechnology Information (PMC). (2021, August 22). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Retrieved January 20, 2026, from [Link]

-

PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Retrieved January 20, 2026, from [Link]

-

PubMed. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved January 20, 2026, from [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(Trifluoromethyl)-1H-indazol-3-amine - Lead Sciences [lead-sciences.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine

Authored by a Senior Application Scientist

Foreword: The Emergence of Indazole Scaffolds in Precision Oncology

The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved and investigational drugs.[1][2][3] Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, most notably protein kinases.[4][5] This guide delves into the hypothesized mechanism of action of a specific, yet representative, member of this class: this compound. While direct studies on this exact molecule are not extensively published, a wealth of data on structurally analogous compounds allows us to construct a robust, evidence-based hypothesis of its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially investigate this promising chemical entity.

The Indazole Core: A Versatile Kinase Hinge-Binder

The 1H-indazole-3-amine moiety has been identified as a highly effective "hinge-binding" fragment in the context of protein kinase inhibition.[3] The hinge region of a kinase is a flexible loop that connects the N- and C-lobes of the catalytic domain and is crucial for ATP binding. Small molecules that can form hydrogen bonds with the backbone amides and carbonyls of the hinge region can effectively compete with ATP and inhibit kinase activity. The nitrogen atoms of the indazole ring and the exocyclic amine group are well-positioned to form these critical hydrogen bonds.

The substitution pattern on the indazole core plays a significant role in determining the potency and selectivity of inhibition. The 3-phenyl group, in this case, substituted with a trifluoromethyl moiety, likely occupies the hydrophobic pocket adjacent to the ATP binding site. The trifluoromethyl group is a common bioisostere in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable hydrophobic and electronic interactions.[6]

Hypothesized Mechanism of Action: Targeting Receptor Tyrosine Kinases

Based on extensive structure-activity relationship (SAR) data from analogous compounds, the primary mechanism of action for this compound is hypothesized to be the inhibition of receptor tyrosine kinases (RTKs). Several lines of evidence support this hypothesis:

-

VEGFR and FGFR Inhibition: Numerous indazole derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR) kinases.[1][7] These RTKs are key drivers of angiogenesis and tumor progression.

-

Aurora Kinase Inhibition: The indazole scaffold has also been successfully employed in the design of inhibitors of Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancer.[5]

-

Broad Kinase Selectivity: While some indazole derivatives are highly selective, others exhibit a polypharmacological profile, inhibiting multiple kinases.[4] This can be advantageous in treating complex diseases like cancer where multiple signaling pathways are dysregulated.

The proposed mechanism involves the compound binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates the hypothesized point of intervention of this compound in a generic RTK signaling pathway.

Caption: Hypothesized inhibition of RTK signaling by this compound.

Experimental Validation of the Mechanism of Action

A series of well-established assays can be employed to validate the hypothesized mechanism of action. The following protocols provide a roadmap for characterizing the biochemical and cellular activity of this compound.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Principle: A radiometric or fluorescence-based assay is used to quantify the phosphorylation of a substrate peptide by the target kinase in the presence and absence of the inhibitor.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute the purified recombinant kinase and substrate peptide in kinase buffer to the desired concentrations.

-

Prepare [γ-³²P]ATP or a fluorescent ATP analog.

-

-

Assay Procedure:

-

Add 5 µL of serially diluted compound to the wells of a 96-well plate.

-

Add 20 µL of the kinase/substrate mixture to each well.

-

Initiate the reaction by adding 25 µL of the ATP solution.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 3% phosphoric acid).

-

-

Detection:

-

For radiometric assays, spot the reaction mixture onto a phosphocellulose membrane, wash unbound ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

For fluorescence-based assays, measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

Data Presentation:

| Compound | Target Kinase | IC₅₀ (nM) |

| This compound | VEGFR2 | Hypothetical Value |

| This compound | FGFR1 | Hypothetical Value |

| Staurosporine (Control) | VEGFR2 | Known Value |

Cellular Phospho-Kinase Assay

This assay determines the ability of the compound to inhibit the phosphorylation of a target kinase in a cellular context.

Principle: A cell-based ELISA or Western blot is used to measure the levels of the phosphorylated form of the target kinase in cells treated with the compound.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., HUVECs for VEGFR2, KMS-11 for FGFR) to 80-90% confluency.

-

Starve the cells in serum-free media for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with the appropriate growth factor (e.g., VEGF, FGF) for a short period (e.g., 10-15 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

Detection (Western Blot):

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for the total form of the kinase as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-kinase signal to the total kinase signal.

-

Determine the IC₅₀ value for the inhibition of cellular phosphorylation.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the experimental validation of the hypothesized mechanism of action.

Caption: A streamlined workflow for the experimental validation of the mechanism of action.

Broader Biological Activities and Future Directions

While kinase inhibition is the most probable mechanism of action, it is prudent to consider other potential biological activities of indazole derivatives. Some studies have reported that these compounds can act as antagonists of ion channels, such as TRPA1.[8] Additionally, the polypharmacology of indazoles extends to membrane transporters, which could have implications for drug resistance and combination therapies.

Future research on this compound should aim to:

-

Profile its selectivity across a broad panel of kinases. This will help to identify its primary targets and potential off-target effects.

-

Investigate its activity against other target classes, such as ion channels and transporters, to fully elucidate its pharmacological profile.

-

Conduct in vivo studies in relevant animal models to assess its efficacy and pharmacokinetic properties.

Conclusion

This compound represents a promising chemical scaffold with a high likelihood of acting as a protein kinase inhibitor. The wealth of existing data on analogous indazole derivatives provides a strong foundation for this hypothesis. The experimental protocols outlined in this guide offer a clear path for validating its mechanism of action and further characterizing its therapeutic potential. As with any scientific investigation, a rigorous and multi-faceted approach will be key to unlocking the full potential of this and other novel indazole-based compounds in the pursuit of new and effective therapies.

References

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (URL: [Link])

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (URL: [Link])

-

Indazole derivatives as inhibitors of FGFR1 - ResearchGate. (URL: [Link])

-

Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed. (URL: [Link])

-

Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases - MDPI. (URL: [Link])

-

Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed. (URL: [Link])

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one - MDPI. (URL: [Link])

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

-

Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors - PubMed. (URL: [Link])

-

Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC - PubMed Central. (URL: [Link])

-

[3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed. (URL: [Link])

-

Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: [Link])

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

-

Functional and structural polypharmacology of indazole-based privileged ligands to tackle the undruggability of membrane transport - OPUS. (URL: [Link])

-

Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC - NIH. (URL: [Link])

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery, optimization, and biological evaluation of 5-(2-(trifluoromethyl)phenyl)indazoles as a novel class of transient receptor potential A1 (TRPA1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylated Indazole Amines

In the landscape of medicinal chemistry, the indazole core stands out as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a wide range of biological targets.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a versatile and synthetically tractable foundation for drug design.[2] When this potent scaffold is functionalized with a 3-amino group and a trifluoromethyl (-CF3) moiety, a powerful synergy emerges, giving rise to a class of compounds with significant therapeutic potential.

The trifluoromethyl group is far more than a simple methyl bioisostere; its unique electronic properties and high metabolic stability have made it a cornerstone of modern drug development.[1][3] The strong electron-withdrawing nature of the -CF3 group can modulate the acidity (pKa) of nearby atoms, influencing crucial binding interactions with target proteins.[1] Furthermore, the exceptional strength of the carbon-fluorine bond confers remarkable resistance to metabolic degradation, often leading to improved pharmacokinetic profiles, such as a longer in vivo half-life.[1][4][5]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of trifluoromethylated indazole amines. We will delve into the synthetic strategies for their creation, analyze their mechanisms of action across key biological targets, provide detailed experimental protocols for their evaluation, and synthesize the structure-activity relationships that guide future design efforts.

Part 1: The Chemistry: Synthesizing the Trifluoromethylated Indazole Amine Core

The construction of these complex molecules requires a multi-step approach, beginning with the formation of the indazole ring, followed by trifluoromethylation and functionalization. The choice of synthetic route is critical, as it dictates the potential for diversification and the overall efficiency of the process.

Core Synthetic Strategies

Several methods exist for the synthesis of the indazole core itself. Classical approaches often involve the cyclization of appropriately substituted hydrazones.[2] More contemporary methods utilize transition-metal-catalyzed reactions, such as copper-mediated N-N bond formation or palladium-catalyzed C-H activation, which can offer milder conditions and broader substrate scope.[2]

A particularly effective strategy for creating functionalized indazoles involves the cyclocondensation of 3-aminoindazoles with various carbonyl compounds. For instance, the reaction of 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate provides a direct route to trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives, which serve as versatile intermediates.[6][7]

Introducing the Trifluoromethyl Group

The -CF3 group can be incorporated at various stages of the synthesis. Direct trifluoromethylation of an existing indazole scaffold is an attractive option. Metal-free methods, such as using sodium trifluoromethanesulfinate (Langlois' reagent) mediated by an oxidant like tert-butyl hydroperoxide, offer a straightforward and regioselective approach under mild conditions.[8] Alternatively, building blocks already containing the -CF3 group, such as 3-Bromo-6-(trifluoromethyl)-1H-indazole, can be employed as starting materials for subsequent diversification through cross-coupling reactions.[9]

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for elaborating the core structure. The Suzuki-Miyaura coupling, in particular, is widely used to introduce aryl or heteroaryl moieties by reacting a halogenated indazole (e.g., at the 3- or 6-position) with a boronic acid derivative.[6][9] This reaction is fundamental to building the molecular complexity required to achieve high-potency binding to kinase active sites, where appended aryl groups can occupy key hydrophobic pockets.[9]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Aryl Indazole Synthesis

This protocol describes a representative Suzuki-Miyaura coupling to functionalize a chlorinated indazole intermediate. The causality for this choice lies in its reliability, broad functional group tolerance, and its documented success in synthesizing kinase inhibitors.[6][9]

Materials:

-

4-Chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole (1.0 eq)[6]

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)

-

Base (e.g., K2CO3 or Cs2CO3) (2.0 eq)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-chloro-2-(trifluoromethyl)pyrimido[1,2-b]indazole, arylboronic acid, and base.

-

Add the palladium catalyst to the flask. The choice of a specific palladium catalyst and ligand can be crucial for optimizing yield and reaction time, depending on the electronic nature of the coupling partners.

-

Add the degassed solvent mixture via syringe. Degassing is critical to prevent oxidation and deactivation of the palladium catalyst.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired arylated indazole derivative.[6]

Visualization: General Synthetic Workflow

Caption: Synthetic workflow for trifluoromethylated indazole amines.

Part 2: The Biology: Therapeutic Targets and Mechanisms of Action

Trifluoromethylated indazole amines have demonstrated significant activity against a range of targets, most notably in oncology and inflammatory diseases.

Kinase Inhibition: A Dominant Application

Indazoles are highly effective "hinge-binding" motifs, a feature critical for inhibiting protein kinases.[9] This structural element mimics the adenine portion of ATP, allowing it to form key hydrogen bonds with the kinase's hinge region in the ATP-binding pocket. The trifluoromethyl group and other substituents are then strategically positioned to exploit adjacent hydrophobic regions, enhancing both potency and selectivity.[9][10]

Key Kinase Targets:

-

Bcr-Abl: Certain 1H-indazol-3-amine derivatives have shown potent inhibition of both wild-type and the T315I mutant of Bcr-Abl, a kinase implicated in chronic myeloid leukemia (CML).[2]

-

FGFR (Fibroblast Growth Factor Receptors): Multiple series of indazole derivatives have been developed as potent inhibitors of FGFR1, FGFR2, and FGFR3, which are often dysregulated in various cancers.[2]

-

BRAF: The 6-(trifluoromethyl)-1H-indazole scaffold is a key component of potent BRAF inhibitors like Vemurafenib, used to treat metastatic melanoma with the BRAF V600E mutation.[9]

Quantitative Data: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC50 Value | Reference |

| 1H-indazol-3-amine derivative | Bcr-Abl (T315I mutant) | 14 nM | [2] |

| 1H-indazol-3-amine derivative | FGFR1 | 2.9 nM | [2] |

| 3-aminoindazole derivative | Anaplastic Lymphoma Kinase (ALK) | 12 nM | [2] |

| 5-(2-(CF3)phenyl)indazole | TRPA1 | 15 nM | [11] |

Visualization: BRAF-Mediated MAPK/ERK Signaling Pathway

Caption: Inhibition of the MAPK/ERK pathway by a BRAF inhibitor.

Anticancer Activity via Apoptosis and Cell Cycle Arrest

Beyond direct kinase inhibition, trifluoromethylated indazole amines can exert broader anticancer effects. Studies have shown that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][13]

For example, one study identified an indazole-3-amine derivative that showed potent activity against the K562 leukemia cell line (IC50 = 5.15 µM) with good selectivity over normal cells.[12][13] Mechanistic investigations revealed that this compound induced apoptosis by modulating the expression of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2 and increasing pro-apoptotic Bax) and affected the p53/MDM2 pathway, leading to cell cycle arrest.[12]

Part 3: The "How-To": Key Experimental Protocols

Validating the biological activity of newly synthesized compounds requires robust and reproducible assays. The protocols described here are foundational for characterizing trifluoromethylated indazole amines.

Protocol 1: Cell Viability (MTT) Assay

This colorimetric assay is a standard method to assess the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. The causality is based on the principle that metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of viable cells.[13]

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).[13]

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylated indazole amine compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).[13]

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Its self-validating system relies on two distinct markers: Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of early apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that only enters cells with compromised membranes (late apoptotic/necrotic cells).[12]

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations (e.g., near the IC50 value) for a defined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. The results are typically displayed as a dot plot with four quadrants:

-

Q4 (Annexin V- / PI-): Live cells

-

Q3 (Annexin V+ / PI-): Early apoptotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q1 (Annexin V- / PI+): Necrotic cells

-

-

Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.[12]

Visualization: Apoptosis Assay Workflow

Caption: Workflow for Annexin V/PI apoptosis detection assay.

Part 4: Structure-Activity Relationship (SAR) and Design Principles

Synthesizing the findings from numerous studies reveals key principles that guide the design of potent trifluoromethylated indazole amines. The causality of SAR is rooted in how specific structural modifications alter the molecule's fit and interactions within the target's binding site.[14]

-

The Indazole Core: The 1H-indazole tautomer is generally the most thermodynamically stable and is crucial for forming hydrogen bonds in kinase hinge regions.[2]

-

The 3-Amine Position: This position is a critical anchor point. Modifications here, such as incorporating piperazine groups, have been shown to be important for both enzyme inhibitory and cellular activity.[2]

-

The Trifluoromethyl Group: The position of the -CF3 group is vital. On an appended phenyl ring, an ortho-CF3 group can significantly improve potency, as seen in TRPA1 antagonists.[11][15] On the indazole core itself (e.g., at C6), it enhances pharmacokinetic properties and contributes to binding.[9]

-

Other Substitutions: Electron-withdrawing groups (e.g., cyano, additional fluorine atoms) on appended aryl rings often increase inhibitory activity compared to electron-donating groups (e.g., methoxy).[2][14] This is likely due to the modulation of electronic properties that favor stronger binding interactions.

Visualization: SAR Logic Diagram

Caption: Decision-making logic for SAR optimization.

Conclusion and Future Perspectives

Trifluoromethylated indazole amines represent a highly validated and fruitful area of drug discovery. The strategic combination of the indazole scaffold's privileged binding properties with the trifluoromethyl group's ability to enhance metabolic stability and potency has yielded clinical candidates and powerful research tools. The diverse biological activities, from kinase inhibition to antifungal action, underscore the versatility of this chemical class.

Future efforts will likely focus on developing compounds with even greater selectivity to minimize off-target effects and on exploring novel applications beyond oncology. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and validate the next generation of trifluoromethylated indazole amine therapeutics, ultimately translating chemical innovation into clinical impact.

References

- Trifluoromethyl-Substituted Indazole Scaffolds: A Technical Guide for Drug Discovery. Benchchem.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.

- Metal-Free Trifluoromethylation of Indazoles | Request PDF.

- Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. Benchchem.

- Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI.

- Compounds designed by bioisosteric replacement, homologation, and molecular simplification.

- Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)

- The Trifluoromethyl group as a Bioisosteric Replacement of The Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modul

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

- Synthesis of trifluoromethylated... | Download Scientific Diagram.

- One-Pot Telescoping S-Transfer and Trifluoromethylation for the Synthesis of 2-CF3S-Imidazoles with N-Oxides as Convenient Precursors. NIH.

- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Novartis OAK.

- (PDF) Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions.

- Discovery of indazoles as inhibitors of Tpl2 kinase. PubMed.

- The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository.

- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal.

- Bioisosteric Replacements. Cambridge MedChem Consulting.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre

- Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Request PDF.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists - OAK Open Access Archive [oak.novartis.com]

Spectroscopic Characterization of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published spectral data for this specific molecule, this guide synthesizes predictive analysis based on foundational spectroscopic principles and data from analogous structures with detailed, field-proven experimental protocols. It is designed to serve as an in-depth resource for researchers, enabling them to acquire, interpret, and validate the structural identity and purity of this target compound. The methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are presented with a focus on the causal reasoning behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The compound this compound belongs to the indazole class of nitrogen-containing heterocycles, which are prominent scaffolds in numerous pharmacologically active agents.[1][2] The presence of a trifluoromethylphenyl substituent and an amine group suggests potential applications as a kinase inhibitor or in other targeted therapies, where precise molecular geometry and electronic properties are critical for biological activity.[3]

Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any further investigation, be it in medicinal chemistry, process development, or quality control. Spectroscopic techniques provide the necessary tools for this confirmation, offering a detailed "fingerprint" of the molecule's atomic and electronic structure. This guide provides the predicted spectral data for this compound and the robust experimental workflows required to obtain and verify this data.

Molecular Structure and Predicted Spectroscopic Overview

The structural integrity of a compound is the bedrock of its function. Below is the chemical structure of this compound, which serves as the basis for all subsequent spectroscopic predictions.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical data for structural confirmation.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is strategic; its ability to dissolve a wide range of organic compounds and its high boiling point are advantageous. The amine (-NH₂) and indazole (-NH) protons are expected to be observable as broad singlets due to exchange with residual water and quadrupole broadening.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Supporting Evidence |

| ~13.0 | br s | 1H | H-1 (Indazole NH) | The indazole N-H proton is acidic and typically appears as a broad singlet at a very downfield chemical shift.[4] |

| ~7.8-8.0 | m | 2H | H-4, H-6' | Aromatic protons on the trifluoromethylphenyl ring, deshielded by the electron-withdrawing CF₃ group. |

| ~7.6-7.7 | m | 2H | H-3', H-5' | Aromatic protons on the trifluoromethylphenyl ring. |

| ~7.4 | d | 1H | H-7 | Indazole proton, part of the benzenoid ring. |

| ~7.0 | s | 1H | H-4 | Indazole proton, singlet due to no adjacent protons. |

| ~6.8 | dd | 1H | H-6 | Indazole proton, coupled to H-7. |

| ~5.5 | br s | 2H | -NH₂ | Amine protons, typically a broad singlet, chemical shift can vary with concentration and temperature. |

Diagram: ¹H NMR Assignment Workflow

Caption: Logical workflow for assigning ¹H NMR signals.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

In broadband proton-decoupled ¹³C NMR, each unique carbon atom will appear as a singlet. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Supporting Evidence |

| ~150-155 | C-3a, C-7a | Bridgehead carbons of the indazole ring. |

| ~140-145 | C-5 | Carbon bearing the amine group, shifted downfield. |

| ~130-135 | C-3, C-1', C-2' | Aromatic carbons, including the indazole C-3 and carbons of the trifluoromethylphenyl ring. |

| ~125 (q) | -CF₃ | The carbon of the trifluoromethyl group, appears as a quartet. |

| ~120-128 | C-4', C-5', C-6' | Aromatic carbons of the trifluoromethylphenyl ring. |

| ~110-120 | C-4, C-6, C-7 | Remaining carbons of the indazole benzenoid ring. |

Experimental Protocol for NMR Spectroscopy

Expertise in Action: The quality of an NMR spectrum is directly proportional to the quality of the sample preparation.[1][5] Particulate matter can degrade the magnetic field homogeneity, leading to poor resolution.

-

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[6]

-

Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Ensure complete dissolution; gentle warming or sonication can be employed if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[6]

-

Cap the NMR tube securely.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire 1024 or more scans, as ¹³C has a low natural abundance.[7]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₆ at δ 2.50 for ¹H and δ 39.52 for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, can offer further structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the target compound.[8][9]

Predicted Mass Spectrum (ESI+)

In positive ion mode ESI, the molecule is expected to be protonated, resulting in the [M+H]⁺ ion.

| m/z (predicted) | Ion Species | Rationale |

| 292.0956 | [M+H]⁺ | The exact mass is calculated based on the molecular formula C₁₄H₁₀F₃N₃. High-resolution mass spectrometry (HRMS) should be used to confirm this value to within 5 ppm. |

| 275.0690 | [M-NH₂]⁺ | Potential fragmentation involving the loss of the amine group. |

Diagram: ESI-MS Workflow

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 4. mdpi.com [mdpi.com]

- 5. organomation.com [organomation.com]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. compoundchem.com [compoundchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 3-(2-(Trifluoromethyl)phenyl)-1H-indazol-5-amine

Abstract

3-(2-(trifluoromethyl)phenyl)-1H-indazol-5-amine is a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery, likely as a kinase inhibitor or a scaffold for more complex bioactive molecules.[1][2] As with any new chemical entity (NCE) destined for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. The protocols herein are designed to be robust, self-validating, and aligned with international regulatory expectations, providing researchers, scientists, and drug development professionals with the necessary tools to generate a foundational dataset for this promising molecule.

Introduction and Physicochemical Overview

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The specific molecule, this compound, combines this potent core with two key functional groups: a basic amine (-NH2) at the 5-position and a lipophilic trifluoromethylphenyl group at the 3-position.

-

The 5-amino group is expected to be a primary determinant of its aqueous solubility, particularly its pH-dependence. This basic center will be protonated at acidic pH, likely increasing solubility, and deprotonated at neutral and basic pH.

-

The 2-(trifluoromethyl)phenyl group significantly increases the molecule's lipophilicity and molecular weight. The trifluoromethyl (CF3) moiety is a common feature in modern pharmaceuticals, often used to enhance metabolic stability and receptor binding affinity. However, it typically reduces aqueous solubility.

Based on this structure, it is predicted that this compound will exhibit poor to moderate solubility in neutral aqueous media and higher solubility in acidic conditions and in organic solvents.[5][6] Potential stability liabilities may include oxidation of the electron-rich aromatic amine and susceptibility to degradation under harsh pH and light conditions.[7] This guide outlines the experimental path to definitively determine these critical properties.

Thermodynamic Solubility Determination

The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. The shake-flask method is the gold-standard technique for this determination due to its reliability and direct measurement of the compound in a saturated solution at equilibrium.[8][9]

Causality Behind Experimental Design

The choice of media is critical for building a comprehensive solubility profile.

-

Aqueous Buffers (pH 2.0, 7.4, 9.0): These are chosen to represent key physiological environments (stomach, blood, and intestine, respectively) and to understand the impact of the amine group's ionization state on solubility.

-

Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): These are common solvents in preclinical and formulation development. Dimethyl sulfoxide (DMSO) is a universal solvent for initial stock solutions, while ethanol and methanol are pharmaceutically acceptable co-solvents. Acetonitrile is a common solvent in analytical chromatography.

-

Biorelevant Media (Simulated Gastric/Intestinal Fluid): These media provide a more accurate prediction of in vivo solubility by mimicking the composition of human gastrointestinal fluids.

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of solid this compound to a series of clear glass vials. The excess should be visually apparent to ensure saturation.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended, with a 48-hour time point to confirm equilibrium has been reached).[10][11]

-

Phase Separation: Allow the vials to stand undisturbed for at least one hour to let undissolved solids settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot through a 0.45 µm syringe filter (chemically compatible with the solvent). Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve prepared from a known stock solution of the compound.

Data Presentation: Solubility Profile

Summarize the quantitative results in a clear, structured table.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffered Saline | 7.4 | 25 | ||

| HCl Buffer | 2.0 | 25 | ||

| Borate Buffer | 9.0 | 25 | ||

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | ||

| Ethanol | N/A | 25 | ||

| Methanol | N/A | 25 | ||

| Acetonitrile | N/A | 25 |

Visualization: Solubility Determination Workflow

Caption: Workflow for a Forced Degradation Study.

Data Presentation: Stability Summary

Summarize the results in a table indicating the extent of degradation and the number of degradation products formed.

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants >0.1% | Observations (e.g., color change) |

| 0.1 M HCl, 60°C | 48h | |||

| 0.1 M NaOH, 60°C | 48h | |||

| 3% H₂O₂, RT | 48h | |||

| Heat (Solution), 60°C | 48h | |||

| Photostability (Solid) | ICH Q1B | |||

| Photostability (Solution) | ICH Q1B |

Data Interpretation and Strategic Implications

-

Solubility Profile: A low solubility at pH 7.4 may necessitate enabling formulation strategies such as salt formation (utilizing the basic amine), amorphous solid dispersions, or lipid-based formulations for oral delivery. The pH-solubility profile is critical for predicting oral absorption and selecting appropriate formulation approaches.

-

Stability Profile: The results of the forced degradation study are foundational. They establish the intrinsic stability of the molecule, identify its "weak spots," and guide the development of a robust, stability-indicating analytical method for formal stability studies (as per ICH Q1A). [12][13][14]For example, if significant oxidative degradation is observed, the inclusion of antioxidants in a formulation and packaging under an inert atmosphere (e.g., nitrogen) may be required. Photolability would mandate the use of light-protective packaging.

Conclusion